molecular formula C17H23N3O3S B5411382 N-{2-[4-(quinolin-4-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide

N-{2-[4-(quinolin-4-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide

Cat. No.: B5411382
M. Wt: 349.4 g/mol
InChI Key: PWZLYPFJFWGSMV-UHFFFAOYSA-N
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Description

The compound “N-{2-[4-(quinolin-4-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinoline is structurally related to quinine, which is used in the treatment of malaria .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline moiety could display different tautomeric forms .


Chemical Reactions Analysis

Quinoline derivatives are known to participate in a variety of chemical reactions. For example, 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Quinoline derivatives generally have high thermal stability and are resistant to oxidation and reduction .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications, particularly in the field of drug development .

Properties

IUPAC Name

N-[2-[4-(quinolin-4-ylmethyl)morpholin-2-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-24(21,22)19-9-7-15-13-20(10-11-23-15)12-14-6-8-18-17-5-3-2-4-16(14)17/h2-6,8,15,19H,7,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZLYPFJFWGSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1CN(CCO1)CC2=CC=NC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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